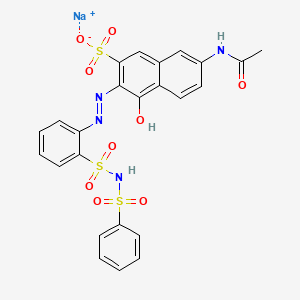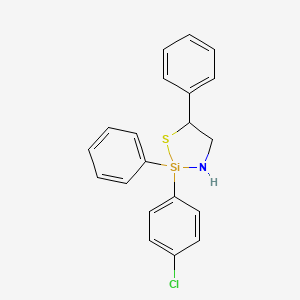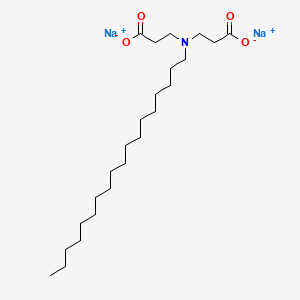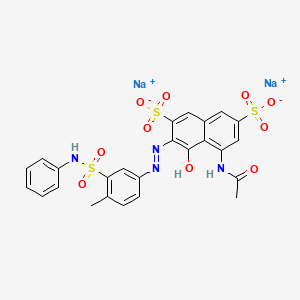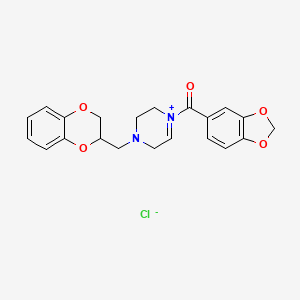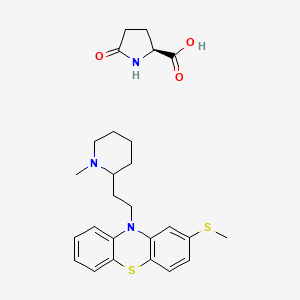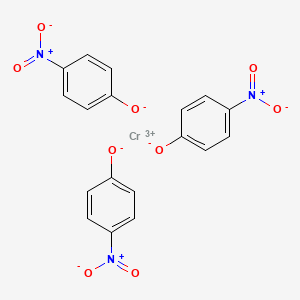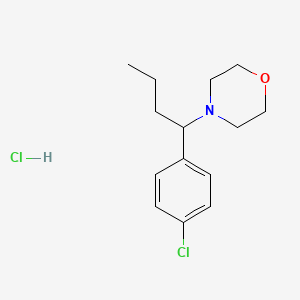
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vibrant colors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide typically involves a multi-step process. The initial step often includes the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like flow chemistry and automated synthesis may also be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a dye or pigment due to its vibrant color properties.
Biology: Investigated for its potential as a biological stain or marker.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of textiles, inks, and coatings due to its stability and colorfastness
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group (-N=N-) can undergo reduction to form aromatic amines, which may interact with cellular components. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-4-((5-hydroxy-3,4-bis(hydroxyl methyl)-6-methylpyridin-2-yl)diazenyl)benzoate: Another azo compound with similar structural features and applications.
4-(4-fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: Known for its antibacterial properties.
Uniqueness
4-((E)-(4-((E)-(2,4-Dihydroxyquinolin-3-yl)diazenyl)-5-methoxy-2-methylphenyl)diazenyl)-N,N-dimethylbenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dual azo groups and quinoline moiety make it particularly versatile for various applications.
Properties
CAS No. |
6330-89-8 |
|---|---|
Molecular Formula |
C26H24N6O4 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C26H24N6O4/c1-15-13-21(30-31-23-24(33)18-7-5-6-8-19(18)27-25(23)34)22(36-4)14-20(15)29-28-17-11-9-16(10-12-17)26(35)32(2)3/h5-14H,1-4H3,(H2,27,33,34) |
InChI Key |
QENCHULXFOFBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)C(=O)N(C)C)OC)N=NC3=C(C4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



